molecular formula C13H18N2O B12074188 3-Amino-5-cyclopropyl-N-isopropylbenzamide

3-Amino-5-cyclopropyl-N-isopropylbenzamide

Cat. No.: B12074188
M. Wt: 218.29 g/mol
InChI Key: PJAGFRLXVBEZKO-UHFFFAOYSA-N
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Description

3-Amino-5-cyclopropyl-N-isopropylbenzamide is a benzamide derivative characterized by an amino group at the 3-position, a cyclopropyl group at the 5-position, and an isopropyl group attached to the benzamide nitrogen.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-amino-5-cyclopropyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H18N2O/c1-8(2)15-13(16)11-5-10(9-3-4-9)6-12(14)7-11/h5-9H,3-4,14H2,1-2H3,(H,15,16)

InChI Key

PJAGFRLXVBEZKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-cyclopropyl-N-isopropylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-cyclopropylbenzoic acid with isopropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-5-cyclopropyl-N-isopropylbenzamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-cyclopropyl-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated benzamide derivatives.

Scientific Research Applications

3-Amino-5-cyclopropyl-N-isopropylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclopropyl-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 3-Amino-5-cyclopropyl-N-isopropylbenzamide with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-Amino-5-cyclopropyl-N-isopropylbenzamide Cyclopropyl (5), Isopropyl (N) C₁₃H₁₇N₂O 217.29 (calculated) Enhanced lipophilicity from isopropyl; cyclopropyl may increase ring strain and reactivity
3-Amino-5-cyclopropyl-N-methylbenzamide Cyclopropyl (5), Methyl (N) C₁₁H₁₄N₂O 190.24 Lower steric hindrance due to methyl group; potential for faster metabolic clearance
3-Amino-5-ethoxy-N-isopropylbenzamide Ethoxy (5), Isopropyl (N) C₁₂H₁₈N₂O₂ 222.28 Ethoxy group increases polarity; may enhance solubility but reduce membrane permeability
3-Amino-5-bromo-N-propylbenzamide Bromo (5), Propyl (N) C₁₁H₁₃BrN₂O 269.14 Bromine enhances electrophilicity; propyl group increases lipophilicity
3-Amino-N,N-diisopropylbenzamide Diisopropyl (N) C₁₃H₂₀N₂O 220.31 High steric hindrance; may reduce interaction with flat biological targets
3-Amino-2-methyl-5-nitrobenzamide Nitro (5), Methyl (2) C₈H₇N₃O₃ 193.16 Nitro group confers strong electron-withdrawing effects; reported anticoccidial activity

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